molecular formula C21H24N4O4S B2673511 3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone CAS No. 892259-57-3

3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone

Cat. No. B2673511
CAS RN: 892259-57-3
M. Wt: 428.51
InChI Key: VPDDZUJNXCRYMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone is a useful research compound. Its molecular formula is C21H24N4O4S and its molecular weight is 428.51. The purity is usually 95%.
BenchChem offers high-quality 3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[4-keto-4-[4-(4-methoxyphenyl)piperazino]butyl]-1H-thieno[3,2-d]pyrimidine-2,4-quinone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolic Studies and Disposition

A study on the metabolism and disposition of BMS-690514, an inhibitor targeting both epidermal growth factor and vascular endothelial growth factor receptors, highlights the importance of understanding how similar compounds are metabolized and excreted in humans. The research indicated that BMS-690514 was well absorbed, extensively metabolized, and excreted through both bile and urine, emphasizing the role of metabolic studies in developing new therapeutics (Christopher et al., 2010).

Imaging and Diagnostic Applications

Compounds with piperazine derivatives have been explored for their potential in imaging and diagnostic applications. For example, 18F-MPPF PET, a technique involving a piperazine-based ligand, has been shown to improve the specificity of PET imaging for localizing the epileptogenic zone in temporal lobe epilepsies, demonstrating the utility of such compounds in enhancing diagnostic accuracy (Didelot et al., 2010).

Receptor Binding Studies

Research involving WAY-100635, a piperazine-containing compound, as an antagonist for 5-HT1A receptors, provides insights into receptor binding and the pharmacodynamics of potential therapeutics. These studies help in understanding the interaction between drugs and receptors, facilitating the development of treatments for neurological conditions (Pike et al., 1996).

Cancer Research

The metabolism of tobacco-specific carcinogens like NNK has been studied to understand the role of metabolic activation in cancer risk. Research shows that NNK metabolic activation to DNA adducts is a significant pathway in smokers, underlining the importance of such studies in cancer research and prevention strategies (Stepanov et al., 2008).

Neuropharmacology

Ampakines, such as CX516, have been investigated for their potential to treat schizophrenia and enhance cognitive functions by modulating AMPA receptors. Although preliminary studies did not show dramatic effects as sole agents, this research avenue demonstrates the exploration of piperazine derivatives in neuropharmacology and their potential therapeutic applications (Marenco et al., 2002).

properties

IUPAC Name

3-[4-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxobutyl]-1H-thieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4S/c1-29-16-6-4-15(5-7-16)23-10-12-24(13-11-23)18(26)3-2-9-25-20(27)19-17(8-14-30-19)22-21(25)28/h4-8,14H,2-3,9-13H2,1H3,(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDDZUJNXCRYMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.